

A Technical Guide to Fmoc-NH-PEG16-CH₂CH₂COOH: Properties and Applications in Bioconjugation

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Compound of Interest

Compound Name: *Fmoc-NH-PEG16-CH₂CH₂COOH*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, applications, and handling of **Fmoc-NH-PEG16-CH₂CH₂COOH**, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and materials science.

Chemical Properties

Fmoc-NH-PEG16-CH₂CH₂COOH is a well-defined, monodisperse polyethylene glycol (PEG) linker containing a fluorenylmethyloxycarbonyl (Fmoc) protected amine at one terminus and a carboxylic acid at the other. The PEG chain consists of 16 ethylene glycol units, conferring hydrophilicity and flexibility to the molecule.

General Properties

Property	Value	Source
Molecular Formula	C50H81NO20	[1][2][3]
Molecular Weight	1016.17 g/mol	[1][2][3]
Appearance	White to off-white solid or waxy solid	General knowledge for similar PEG compounds
Purity	Typically >95%	[4]

Solubility and Stability

While specific quantitative solubility data for **Fmoc-NH-PEG16-CH₂CH₂COOH** is not readily available in the public domain, general characteristics of similar Fmoc-protected PEG acids can be summarized as follows:

Solvent	Solubility	Notes
Polar Organic Solvents (DMF, DMSO, NMP)	Soluble	These are common solvents for reactions involving this type of linker.
Water	Moderately soluble	The PEG chain enhances aqueous solubility.
Chlorinated Solvents (DCM, Chloroform)	Soluble	
Ethers (e.g., Diethyl ether)	Sparingly soluble to insoluble	

Stability:

- Fmoc Protecting Group:** The Fmoc group is stable under acidic conditions but is readily cleaved by treatment with a mild base, typically a solution of piperidine in an organic solvent. [5]
- PEG Backbone:** The polyethylene glycol chain is generally stable under a wide range of reaction conditions.

- Storage: For long-term stability, the compound should be stored at -20°C in a dry, inert atmosphere.[\[1\]](#)[\[6\]](#)

Applications in Bioconjugation and Drug Delivery

Fmoc-NH-PEG16-CH₂CH₂COOH is a versatile tool in the field of bioconjugation, primarily serving as a flexible and hydrophilic spacer arm to connect two different molecular entities.

PROTAC Synthesis

A major application of this linker is in the synthesis of PROTACs.[\[7\]](#)[\[8\]](#)[\[9\]](#) PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in **Fmoc-NH-PEG16-CH₂CH₂COOH** serves to connect the target protein-binding ligand and the E3 ligase-binding ligand, and its length and composition are critical for the efficacy of the resulting PROTAC.[\[10\]](#)

Peptide and Protein Modification

The terminal carboxylic acid can be activated to react with primary amines (e.g., lysine residues) on peptides and proteins to form stable amide bonds. The Fmoc-protected amine can be deprotected to allow for further conjugation, making it a valuable building block in the synthesis of complex bioconjugates.

Drug Delivery

The hydrophilic nature of the PEG chain can improve the pharmacokinetic properties of conjugated drugs by:

- Increasing aqueous solubility.[\[10\]](#)
- Prolonging circulation half-life.
- Reducing immunogenicity.

Experimental Protocols

The following are generalized experimental protocols for the use of **Fmoc-NH-PEG16-CH₂CH₂COOH** in common bioconjugation reactions. Note: These protocols are intended as a starting point and may require optimization for specific applications.

Amide Bond Formation with a Primary Amine

This protocol describes the coupling of the carboxylic acid terminus of the linker to a molecule containing a primary amine (Molecule-NH₂).

Materials:

- **Fmoc-NH-PEG16-CH₂CH₂COOH**
- Molecule-NH₂
- Coupling agents (e.g., HATU, HBTU, or EDC/NHS)
- Base (e.g., DIPEA or TEA)
- Anhydrous polar aprotic solvent (e.g., DMF or DMSO)
- Reaction vessel and magnetic stirrer
- Analytical and preparative HPLC for monitoring and purification

Procedure:

- Dissolve **Fmoc-NH-PEG16-CH₂CH₂COOH** (1.0 eq) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
- Add the coupling agent (e.g., HATU, 1.1 eq) and the base (e.g., DIPEA, 2.0 eq).
- Stir the mixture for 15-30 minutes at room temperature to activate the carboxylic acid.
- Add a solution of Molecule-NH₂ (1.0-1.2 eq) in the anhydrous solvent to the reaction mixture.
- Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by LC-MS or HPLC.

- Upon completion, quench the reaction (e.g., by adding water).
- Remove the solvent under reduced pressure.
- Purify the resulting conjugate by preparative HPLC.

Fmoc Deprotection

This protocol describes the removal of the Fmoc protecting group to liberate the primary amine for subsequent reactions.

Materials:

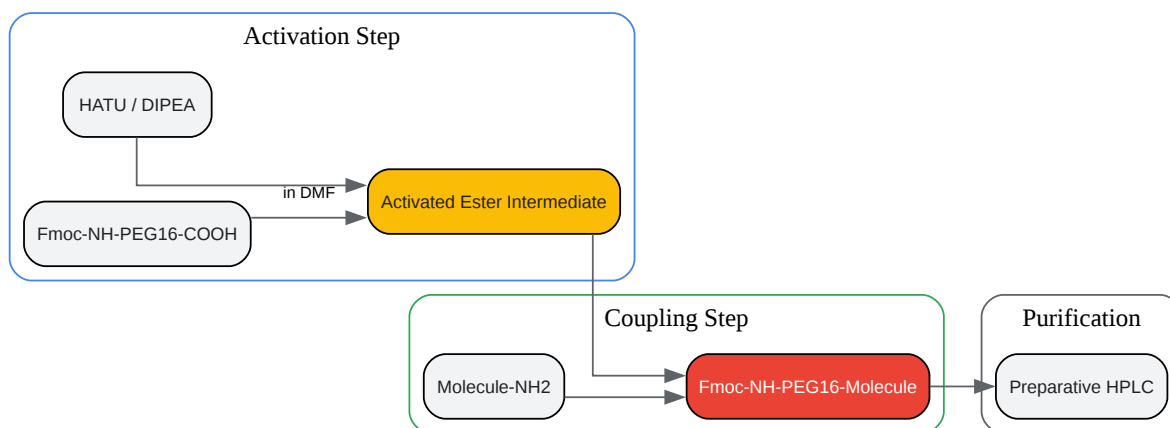
- Fmoc-protected conjugate
- 20% Piperidine in DMF (v/v)
- Reaction vessel and magnetic stirrer
- Analytical HPLC for monitoring

Procedure:

- Dissolve the Fmoc-protected conjugate in the 20% piperidine/DMF solution.
- Stir the reaction at room temperature. The deprotection is typically complete within 30 minutes.
- Monitor the reaction by HPLC by observing the disappearance of the starting material.
- Upon completion, remove the piperidine and DMF under reduced pressure. Co-evaporation with a suitable solvent (e.g., toluene) can help remove residual piperidine.
- The resulting amine-containing conjugate can be used in the next step, often without further purification.

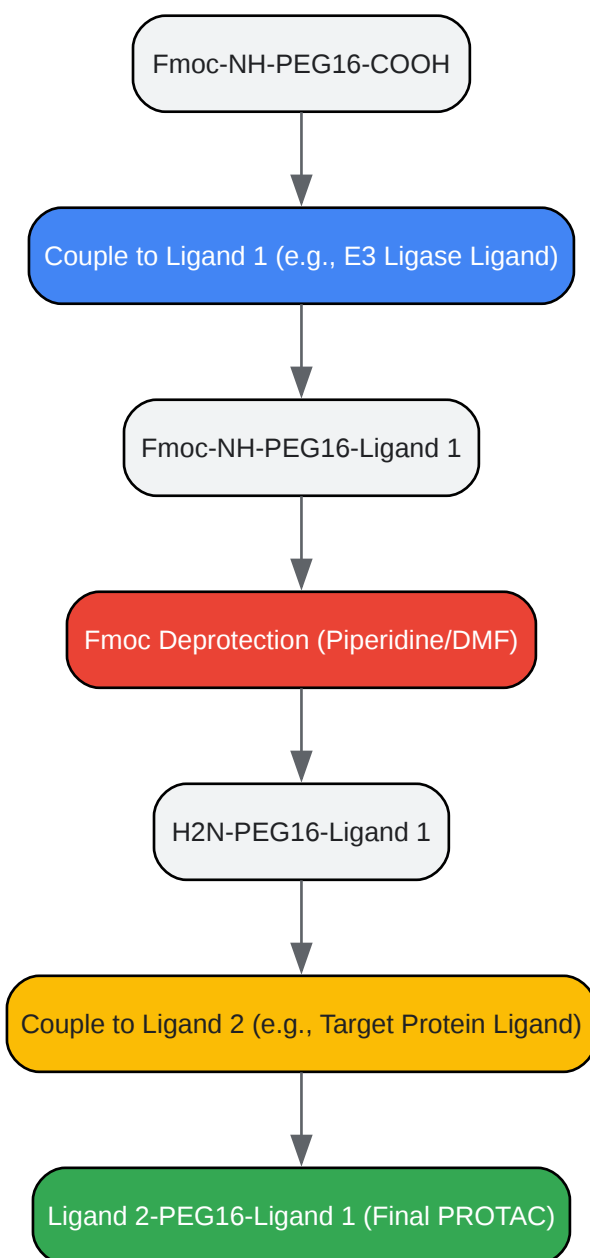
Mandatory Visualizations

The following diagrams illustrate key experimental workflows involving **Fmoc-NH-PEG16-CH₂CH₂COOH**.



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Caption: Amide Coupling Workflow using **Fmoc-NH-PEG16-CH₂CH₂COOH**.



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Caption: General workflow for the synthesis of a PROTAC molecule.

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